molecular formula C32H24O12 B3424902 Thermorubin CAS No. 37577-75-6

Thermorubin

Cat. No. B3424902
CAS RN: 37577-75-6
M. Wt: 600.5 g/mol
InChI Key: GGEDVBUCHDZLTH-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thermorubin (THR) is an aromatic anthracenopyranone antibiotic that is active against both Gram-positive and Gram-negative bacteria . It is a secondary metabolite derived from the fungus Thermoactinomyces antibioticus .


Chemical Reactions Analysis

Thermorubin is known to bind to the 70S ribosome at the intersubunit bridge B2a . It was thought to inhibit factor-dependent initiation of translation and obstruct the accommodation of tRNAs into the A site . It causes ribosomes to stall in vivo and in vitro at internal and termination codons, thereby allowing the ribosome to initiate protein synthesis and translate at least a few codons before stalling .

Scientific Research Applications

Antibiotic Properties

Thermorubin (THR) is an aromatic anthracenopyranone antibiotic active against both Gram-positive and Gram-negative bacteria . It is known to bind to the 70S ribosome at the intersubunit bridge B2a . This binding was thought to inhibit factor-dependent initiation of translation and obstruct the accommodation of tRNAs into the A site .

Inhibition of Translation

Research has shown that Thermorubin causes ribosomes to stall in vivo and in vitro at internal and termination codons . This allows the ribosome to initiate protein synthesis and translate at least a few codons before stalling . The biochemical data show that Thermorubin affects multiple steps of translation elongation with a significant impact on the binding stability of the tRNA in the A site . This explains the premature cessation of translation .

Anti-Inflammatory Properties

Thermorubin has demonstrated anti-inflammatory properties by inhibiting matrix metalloproteinases (MMPs) . MMPs are enzymes that break down extracellular matrix proteins, and their inhibition can help control inflammation.

Antimicrobial Activity

In addition to its antibiotic properties, Thermorubin has also shown antimicrobial activity . This makes it a potential candidate for the treatment of various bacterial infections.

Inhibition of Melanogenesis

Thermorubin has been found to inhibit melanogenesis, the process of melanin production . It has been shown to inhibit total melanin levels with selective inhibition of extracellular melanin in B16F10 cells under both basal and hormone-stimulated conditions . This suggests its potential use in the treatment of skin hyperpigmentation disorders.

Antioxidant Activity

Thermorubin has exhibited antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Mechanism of Action

Target of Action

Thermorubin, also known as Thermorubin A, is an aromatic anthracenopyranone antibiotic . Its primary target is the 70S ribosome , a central component of the protein synthesis apparatus in both Gram-positive and Gram-negative bacteria . The 70S ribosome is composed of two unequal separable subunits, small and large (30S and 50S in bacteria), which join together to form the 70S ribosome .

Mode of Action

Thermorubin binds to the 70S ribosome at the intersubunit bridge B2a . It was initially thought to inhibit factor-dependent initiation of translation and obstruct the accommodation of tRNAs into the A site . Recent studies have shown that thermorubin causes ribosomes to stall in vivo and in vitro at internal and termination codons . This allows the ribosome to initiate protein synthesis and translate at least a few codons before stalling .

Biochemical Pathways

Thermorubin affects multiple steps of translation elongation, with a significant impact on the binding stability of the tRNA in the A site . This explains the premature cessation of translation . Thermorubin can co-exist with P- and A-site tRNAs, explaining how ribosomes can elongate in the presence of the drug . By causing structural re-arrangements in the decoding center, Thermorubin interferes with the accommodation of tRNAs or release factors into the ribosomal A site .

Pharmacokinetics

Understanding the detailed molecular mechanisms by which various antimicrobials impede certain cellular functions is critical for their potential improvement to better suit clinical applications and circumvent development of resistance .

Result of Action

The molecular and cellular effects of Thermorubin’s action include the stalling of ribosomes at internal and termination codons . This results in the initiation of protein synthesis and the translation of at least a few codons before stalling . Thermorubin also has the remarkable ability to arrest ribosomes at the stop codons .

Action Environment

The ever-growing antibiotic resistance among bacterial pathogens represents a major threat to public health care, calling for the continued search for new and improvements of existing drugs .

Safety and Hazards

Thermorubin should be handled with care to avoid contact with eyes and skin. It should be stored in a cool, dry, well-ventilated area with containers kept tightly closed .

Future Directions

Thermorubin might offer a novel ingredient as a skin depigmenting agent for inclusion in cosmetic formulations . Future studies to elucidate molecular mechanisms of Thermorubin’s anti-melanogenic activity and testing in skin tissue equivalents are warranted . In addition, since Thermorubin has not been widely used in humans, further studies to confirm its efficacy and safety for topical use in humans are warranted .

properties

IUPAC Name

2-[12-hydroxy-9-[(Z)-3-hydroxy-3-(2-hydroxyphenyl)prop-2-enoyl]-10,11-dimethoxy-3-methoxycarbonyl-1-oxonaphtho[3,2-g]isochromen-8-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24O12/c1-41-29-24(21(35)13-20(34)18-6-4-5-7-19(18)33)17(12-23(36)37)10-15-8-14-9-16-11-22(31(39)43-3)44-32(40)26(16)28(38)25(14)30(42-2)27(15)29/h4-11,13,33-34,38H,12H2,1-3H3,(H,36,37)/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEDVBUCHDZLTH-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC3=CC(=C(C(=C31)OC)C(=O)C=C(C4=CC=CC=C4O)O)CC(=O)O)C=C5C=C(OC(=O)C5=C2O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC3=CC(=C(C(=C31)OC)C(=O)/C=C(/C4=CC=CC=C4O)\O)CC(=O)O)C=C5C=C(OC(=O)C5=C2O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thermorubin

CAS RN

11006-83-0, 37577-75-6
Record name Thermorubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thermorubin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THERMORUBIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE3QVK518U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thermorubin
Reactant of Route 2
Thermorubin
Reactant of Route 3
Thermorubin
Reactant of Route 4
Thermorubin
Reactant of Route 5
Thermorubin
Reactant of Route 6
Thermorubin

Q & A

Q1: What is Thermorubin and where is it found?

A: Thermorubin (also known as Thermorubin A) is a naturally occurring antibiotic primarily produced by the thermophilic actinomycete Laceyella sacchari. [, ] It has also been identified in a fungal strain and other Streptomyces species. []

Q2: What makes Thermorubin's structure unique?

A: Thermorubin possesses a complex tetracyclic naphthoisocoumarin structure, featuring a unique nonterminal pyrone ring. [] Its structure was initially misidentified but later corrected using X-ray diffraction analysis. []

Q3: How does Thermorubin exert its antibacterial effect?

A: Thermorubin targets the ribosomes of bacteria, specifically binding to the intersubunit bridge B2a. [, , ] This binding interferes with multiple steps of protein synthesis. []

Q4: Can you elaborate on Thermorubin's impact on bacterial protein synthesis?

A: While Thermorubin doesn't prevent the initial binding of tRNAs to the ribosome, it significantly affects the stability of tRNA binding at the A site, ultimately causing premature termination of translation. [] Interestingly, it can also stall ribosomes at both internal and termination codons. []

Q5: Can Thermorubin halt translation at stop codons?

A: Yes, Thermorubin displays the intriguing ability to arrest ribosomes at stop codons. [] This suggests interference with the proper accommodation of release factors into the ribosomal A site, potentially due to structural changes induced by the drug in the decoding center. []

Q6: What is the molecular formula and weight of Thermorubin?

A: Thermorubin has a molecular formula of C32H26O11 and a molecular weight of 600 g/mol. []

Q7: What spectroscopic techniques have been employed to characterize Thermorubin?

A: Several mass spectrometry techniques have been used to analyze Thermorubin, including fast atom bombardment, particle beam chemical ionization, thermospray, and direct liquid introduction (DLI). [] DLI negative ion experiments have proven particularly useful in distinguishing thermally induced processes that can complicate analysis. []

Q8: Has the biosynthesis of Thermorubin been elucidated?

A: Research has identified the biosynthetic gene cluster responsible for Thermorubin production in Laceyella sacchari. [] The pathway involves the unusual conversion of phenols to pyrones, initiated by a salicylate synthase. [] Earlier studies also provided evidence for the involvement of salicylic acid and an undecaketide in the biosynthesis. []

Q9: Is there a possibility to synthesize Thermorubin chemically?

A: While natural extraction is challenging, a total synthesis route for Thermorubin has been proposed, based on a retrosynthetic analysis utilizing a tetracyclic intermediate and a protected methyl salicylate. []

Q10: Have any Thermorubin derivatives been synthesized?

A: Yes, several Thermorubin derivatives have been synthesized, some with substantial modifications to the original structure. [, ] This includes the development of tetralone and isocoumarin synthons as precursors for the C-D ring system of Thermorubin. [, ]

Q11: What are the limitations of using Thermorubin as an antibiotic?

A: One major challenge in developing Thermorubin as a therapeutic is its instability upon exposure to air and light. [] Additionally, detailed studies on its toxicity, pharmacokinetics, and potential for resistance development are required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.